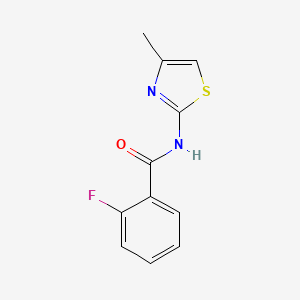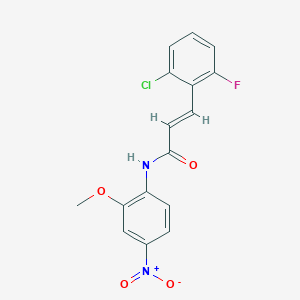
6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, also known as HOCPCA, is a synthetic compound that belongs to the class of coumarin derivatives. It has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is not fully understood. However, it has been proposed that this compound inhibits the activity of COX-2 by binding to its active site. This binding prevents the conversion of arachidonic acid to prostaglandins, leading to a decrease in inflammation. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteases that play a key role in programmed cell death. Additionally, this compound has been shown to protect neurons from oxidative stress by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the upregulation of antioxidant enzymes.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to decrease the production of prostaglandins, which are involved in inflammation. This compound has also been found to induce apoptosis in cancer cells, making it a potential anticancer agent. Additionally, this compound has been shown to protect neurons from oxidative stress, which is implicated in neurodegenerative disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid in lab experiments is that it is a synthetic compound, which allows for precise control over its purity and concentration. Additionally, this compound has been well-characterized in terms of its chemical and physical properties, which makes it easier to study. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Further research is needed to elucidate the exact molecular targets of this compound.
Orientations Futures
There are several future directions for research on 6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid. One potential direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Another direction is to study its mechanism of action in more detail, which could lead to the development of more potent and selective inhibitors of COX-2. Additionally, further research is needed to determine the pharmacokinetics and pharmacodynamics of this compound, which could inform its potential use in clinical settings.
Méthodes De Synthèse
6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid can be synthesized by the reaction of 7-hydroxycoumarin with hexyl isocyanate and ethyl chloroformate in the presence of a base. The product is then hydrolyzed to obtain this compound. The purity of the compound can be confirmed by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anticancer, and neuroprotective effects. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This inhibition leads to a decrease in the production of prostaglandins, which are involved in inflammation. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent. Additionally, this compound has been found to protect neurons from oxidative stress, which is implicated in neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
6-hexyl-7-hydroxy-2-oxochromene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-2-3-4-5-6-10-7-11-8-12(15(18)19)16(20)21-14(11)9-13(10)17/h7-9,17H,2-6H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSRELPNWZUPBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methoxyphenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5323995.png)
![4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-[(3-propyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5324012.png)
![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5324017.png)
![4-(dimethylamino)-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5324020.png)
![1-(3,5-dimethylphenyl)-4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-piperazinone](/img/structure/B5324024.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5324030.png)
![N-[3-(2-furyl)propyl]-2-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5324041.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5324048.png)



![N-(2,4-dimethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5324076.png)
![N-(2,4-difluorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5324093.png)